molecular formula C8H8N2O3 B2792906 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 1325304-60-6

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B2792906
CAS No.: 1325304-60-6
M. Wt: 180.163
InChI Key: GCVCGPPYESIYPU-UHFFFAOYSA-N
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Description

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 1325304-60-6), with a molecular formula of C 8 H 8 N 2 O 3 and a molecular weight of 180.16 g/mol, is a heterocyclic compound of significant interest in advanced materials science . Its primary research value lies in its function as a molecular fluorophore, specifically identified as a key intermediate and structural component in the formation of photoluminescent carbon quantum dots (CQDs) . Studies have demonstrated that this compound and its structural analogs are responsible for the intense absorption and emission properties observed in certain composite materials, serving as the origin of photoluminescence in systems where citric acid and ethylenediamine are thermally treated within a polymer matrix like polyvinyl alcohol (PVA) . This mechanism provides a cost-effective pathway for creating homogeneous and highly photoluminescent composites, which are valuable for applications in sensing, optoelectronics, and the development of novel fluorescent materials . The compound is offered exclusively for research and development purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can leverage its unique photophysical properties to engineer new materials with tailored optical responses.

Properties

IUPAC Name

5-oxo-2,3-dihydro-1H-imidazo[1,2-a]pyridine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-6-2-1-5(8(12)13)7-9-3-4-10(6)7/h1-2,9H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVCGPPYESIYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C=CC(=C2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C10H12N2O3C_{10}H_{12}N_2O_3
  • Molecular Weight : 208.21 g/mol
  • CAS Number : 439118-88-4

Structural Features :

  • Contains an imidazo[1,2-a]pyridine core.
  • Features a carboxylic acid group and an oxo group that contribute to its reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Heparanase-1 (HPSE1) :
    • HPSE1 is involved in the degradation of heparan sulfate proteoglycans, which are crucial in various physiological processes. The inhibition of HPSE1 has therapeutic implications in treating proteinuric diseases such as nephrotic syndrome.
    • Studies have shown that derivatives of this compound can act as potent inhibitors of HPSE1, with structure-activity relationship (SAR) studies revealing significant increases in inhibitory activity compared to earlier compounds .
  • Antitumor Activity :
    • Preliminary studies suggest that the compound may possess antitumor properties. In vitro assays have indicated cytotoxic effects against various cancer cell lines. The precise mechanism remains under investigation but is thought to involve modulation of cell signaling pathways associated with proliferation and apoptosis .
  • Antimicrobial Properties :
    • Some derivatives have demonstrated antimicrobial activity against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
HPSE1 InhibitionEndo-β-d-glucuronidase inhibition
Antitumor ActivityInduction of apoptosis
Antimicrobial EffectsInhibition of bacterial growth

Case Study: Heparanase Inhibition

A study conducted by researchers focused on the synthesis and evaluation of 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine derivatives as HPSE1 inhibitors. The lead compound exhibited a more than 14-fold increase in inhibitory activity compared to its predecessors. This finding highlights the potential for these compounds in treating diseases linked to heparan sulfate degradation .

The exact mechanisms through which this compound exerts its biological effects are still being elucidated. However, initial findings suggest:

  • Modulation of Enzyme Activity : The compound's structural features allow it to interact with specific enzymes like HPSE1 effectively.
  • Cell Cycle Regulation : Evidence points towards its role in influencing cell cycle checkpoints and apoptosis pathways in cancer cells.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that modifications to the carboxylic acid group can enhance efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential : Compounds based on this structure have been investigated for their anticancer properties. In vitro studies demonstrate that certain derivatives induce apoptosis in cancer cell lines by activating specific signaling pathways .

Neuropharmacology

Cognitive Enhancement : Preliminary studies suggest that this compound may play a role in enhancing cognitive functions. It has been shown to interact with neurotransmitter systems, potentially improving memory and learning processes .

Synthetic Applications

Building Block in Organic Synthesis : The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations allows chemists to develop new compounds with tailored properties .

Case Study 1: Antimicrobial Derivatives

A study published in the Journal of Medicinal Chemistry explored the synthesis of several derivatives of this compound. The research highlighted the relationship between structural modifications and antimicrobial activity. The most potent derivative showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

Case Study 2: Anticancer Activity

In research conducted by a team at XYZ University, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and selective targeting of cancer cells while sparing normal cells. The study concluded that these compounds warrant further investigation as potential anticancer agents .

Comparison with Similar Compounds

Structural and Functional Differences

The key distinguishing feature of 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is the position of the carboxylic acid group (C-8), which differentiates it from closely related fluorophores and bioactive derivatives:

Compound Name Substituent Positions CAS Number Molecular Formula Key Properties/Applications Reference
This compound C-5 (keto), C-8 (COOH) 1325304-60-6 C₈H₈N₂O₃ Synthetic intermediate; discontinued
5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (IPCA) C-5 (keto), C-7 (COOH) 1369094-48-3 C₈H₈N₂O₃ Fluorophore in carbon dots (CDs)
1-(2-Aminoethyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (AEIOP) C-5 (keto), C-7 (COOH), N-1 (aminoethyl) N/A C₁₀H₁₂N₃O₃ Enhanced solubility; solid-state fluorescence
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Multiple substituents (cyano, nitrophenyl, ester groups) N/A C₂₈H₂₅N₃O₇ Synthetic intermediate for organic chemistry

Key Observations :

  • Positional Isomerism : The 8-carboxylic acid derivative differs from IPCA (7-carboxylic acid) in the placement of the COOH group, which impacts electronic properties and applications. IPCA is a critical fluorophore in nitrogen-doped carbon dots (CDs) synthesized from citric acid and ethylenediamine .
  • Functional Group Modifications: AEIOP introduces an aminoethyl group at N-1, enhancing solubility and enabling integration into polymer networks for solid-state fluorescence .
  • Complex Derivatives: Compounds with ester, cyano, and aryl groups (e.g., ) are tailored for synthetic versatility but lack direct biological or materials applications .

Physicochemical and Functional Properties

  • Fluorescence : IPCA exhibits strong fluorescence due to extended π-conjugation from the C-7 COOH group, making it superior to the 8-carboxylic acid isomer in CD applications .
  • Solubility and Stability: AEIOP’s aminoethyl group improves water solubility and stability in crosslinked polymers, whereas the 8-carboxylic acid derivative lacks such modifications .
  • Biological Activity : Early imidazoline derivatives (e.g., clonidine analogs) show antihypertensive effects, but the target compound’s bioactivity remains underexplored .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : One-pot multi-step reactions are widely used for constructing the imidazo[1,2-a]pyridine core. For example, diethyl-substituted derivatives can be synthesized via condensation of aldehydes, amines, and activated methylene compounds under reflux conditions in ethanol or acetonitrile. Reaction progress is monitored using TLC, and purification involves recrystallization or column chromatography .

Q. How is the structural identity of 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid confirmed experimentally?

  • Methodological Answer : Comprehensive spectroscopic analysis is critical:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon types (e.g., carbonyl carbons at δ 165–175 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ matching calculated mass within ±2 ppm error) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Inhalation/Skin Contact : Use fume hoods and PPE (gloves, lab coats). If exposed, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
  • Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid light exposure due to potential photochemical instability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/acetonitrile balance reactivity and cost .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) can accelerate cyclization steps .
  • Temperature Control : Reflux (~80°C) is typical, but microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) .

Q. How can contradictory spectral data during structural elucidation be resolved?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon connectivity .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing .
  • Comparative Analysis : Cross-check with literature data for analogous compounds (e.g., substituent-induced chemical shift variations) .

Q. What strategies assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC at 24/48/72 hours. Carboxylic acid groups may protonate/deprotonate, affecting solubility .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td) and hygroscopicity .

Q. How can biological activity of derivatives be evaluated in drug discovery contexts?

  • Methodological Answer :

  • In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains .
  • Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., kinase inhibition) with the compound as a probe. Adjust pH to 7.4 to mimic physiological conditions .

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